molecular formula C19H21N3O3 B5458291 2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine

2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine

Numéro de catalogue B5458291
Poids moléculaire: 339.4 g/mol
Clé InChI: QHYFGRFNQSQISL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MNI-301 and is a potent and selective antagonist of the P2X7 receptor.

Mécanisme D'action

MNI-301 acts as an antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor has been implicated in various pathological processes, including inflammation, neurodegeneration, and cancer progression. MNI-301 blocks the activation of the P2X7 receptor, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
MNI-301 has been shown to have several biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. Additionally, MNI-301 has been found to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

MNI-301 has several advantages for laboratory experiments, including its high potency and selectivity for the P2X7 receptor, as well as its ability to cross the blood-brain barrier. However, MNI-301 also has some limitations, including its relatively short half-life and the need for careful dosing due to its potential toxicity.

Orientations Futures

There are several future directions for research on MNI-301, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of MNI-301 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Méthodes De Synthèse

The synthesis of MNI-301 involves several steps, including the reaction of 6-methoxy-2-naphthaldehyde with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then reacted with morpholine and subsequently purified to yield MNI-301.

Applications De Recherche Scientifique

MNI-301 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, MNI-301 has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-20-19(21-25-13)12-22-7-8-24-18(11-22)16-4-3-15-10-17(23-2)6-5-14(15)9-16/h3-6,9-10,18H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYFGRFNQSQISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.